(R)-Crinecerfont

Congenital Adrenal Hyperplasia Androstenedione Pediatric Endocrinology

Chiral purity assessment of Crinecerfont API requires a defined enantiomeric reference standard. (R)-Crinecerfont (CAS 2649012-21-3) is the R-enantiomer of the FDA-approved CRF1 antagonist Crinecerfont (Crenessity), providing the essential chiral reference for HPLC/SFC method validation and (S)-enantiomer impurity quantification. • Ki = 1.0 nM for human CRF1; >1000-fold selectivity over CRF2α • Validated for chiral HPLC, SFC, and LC-MS/MS analytical methods • Enables regulatory-compliant impurity profiling for API and drug product QC Standard pack sizes available; bulk and custom synthesis upon request.

Molecular Formula C27H28ClFN2OS
Molecular Weight 483.0 g/mol
Cat. No. B14746690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Crinecerfont
Molecular FormulaC27H28ClFN2OS
Molecular Weight483.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F
InChIInChI=1S/C27H28ClFN2OS/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3/t24-/m1/s1
InChIKeyIEAKXXNRGSLYTQ-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Crinecerfont for CAH Research


(R)-Crinecerfont (CAS: 2649012-21-3) is the R-enantiomer of Crinecerfont (SSR-125543), a first-in-class, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist [1]. The parent compound, Crinecerfont, is FDA-approved (as Crenessity) for the treatment of classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency [2]. It acts by blocking CRF1 receptors in the anterior pituitary, thereby reducing the secretion of adrenocorticotropic hormone (ACTH) and subsequently lowering the excess production of adrenal androgens, a key pathological driver in CAH [3]. (R)-Crinecerfont serves as a crucial reference standard and research tool for analytical method development, chiral purity assessment, and in vitro studies related to the Crinecerfont pharmacophore .

Why (R)-Crinecerfont Cannot Be Substituted


Substituting (R)-Crinecerfont with another CRF1 antagonist, such as Tildacerfont (SPR001/LY2371712), or with the opposite enantiomer (S)-Crinecerfont, is not scientifically equivalent for research and development applications. While both Crinecerfont and Tildacerfont are CRF1 antagonists evaluated in CAH [1], their distinct molecular structures confer different pharmacokinetic profiles and target engagement characteristics, with only Crinecerfont having demonstrated robust, placebo-controlled, Phase 3 efficacy in enabling a reduction to physiologic glucocorticoid dosing [2]. Furthermore, the use of a single, defined enantiomer like (R)-Crinecerfont is essential for assays requiring chiral purity, as the biological activity of enantiomers can differ significantly . Crinecerfont exhibits >1000-fold selectivity for CRF1 over the CRF2α receptor, a property that may not be uniform across all CRF1 antagonist scaffolds and is critical for minimizing off-target effects [3]. Therefore, direct substitution without re-validation introduces unacceptable variability and scientific risk.

Head-to-Head Comparative Evidence


Androstenedione Reduction vs. Placebo in Pediatric CAH

In a Phase 3 trial (CAHtalyst Pediatric, NCT04806451), Crinecerfont demonstrated superior reduction of androstenedione, a key disease biomarker, compared to placebo in pediatric patients with CAH. This quantitative difference validates the mechanism and serves as a benchmark for in vitro and in vivo model development [1].

Congenital Adrenal Hyperplasia Androstenedione Pediatric Endocrinology

Glucocorticoid Dose Reduction vs. Placebo in Adult CAH

The clinical utility of Crinecerfont hinges on its ability to reduce the need for supraphysiologic glucocorticoid dosing, thereby mitigating long-term steroid toxicity. The Phase 3 CAHtalyst Adult trial quantified this glucocorticoid-sparing effect compared to placebo [1].

Congenital Adrenal Hyperplasia Glucocorticoid Sparing Adult Endocrinology

Enantiomeric Purity vs. Racemic Mixtures for Analytics

(R)-Crinecerfont (CAS: 2649012-21-3) is the defined R-enantiomer of the CRF1 antagonist Crinecerfont. While the parent drug is developed as a single enantiomer , procuring the pure (R)-isomer is critical for developing and validating chiral analytical methods to ensure product quality and stability, or for studying enantiomer-specific pharmacology. Using a racemic mixture or the undefined stereoisomer would confound such studies.

Chiral Chromatography Analytical Chemistry Method Validation

Clinical Advancement vs. Tildacerfont in CAH

Crinecerfont and Tildacerfont are the two most prominent CRF1 antagonists studied in CAH. While both have shown biomarker effects, a key differentiator lies in the maturity and outcomes of their respective clinical development programs. Crinecerfont is the only one to have successfully completed and published positive Phase 3 trials in both adults and children, demonstrating robust glucocorticoid dose reduction while maintaining androgen control [REFS-1, REFS-2]. Tildacerfont's development has been limited to Phase 2 studies, which have not yet established a similar level of clinical benefit [3].

CRF1 Antagonist Clinical Development Congenital Adrenal Hyperplasia

CRF1 Selectivity Over Non-Selective Analogs

The high degree of selectivity for the CRF1 receptor over the CRF2 receptor is a key attribute of Crinecerfont that minimizes potential off-target pharmacology. The compound exhibits a >1000-fold selectivity for CRF1 over the CRF2α receptor, as measured by binding affinity [1]. This high degree of selectivity is a critical parameter for research studies focused on isolating CRF1-mediated pathways and is not a guaranteed property of all CRF1 antagonist chemotypes [2].

Receptor Selectivity CRF1 Antagonist Off-Target Effects

(R)-Crinecerfont Research Applications


Analytical Method Development & Chiral Purity

(R)-Crinecerfont is ideally suited as a primary reference standard for developing and validating high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) methods to determine the chiral purity of Crinecerfont active pharmaceutical ingredient (API) and drug product . Its defined enantiomeric identity is critical for establishing system suitability and quantifying the undesired (S)-enantiomer as a potential impurity, a requirement for regulatory filings and quality control.

In Vitro CRF1 Antagonist Profiling

Researchers can use (R)-Crinecerfont as a reference agonist or as the active comparator in cell-based assays (e.g., CRF1 receptor binding, cAMP inhibition) to benchmark the potency and selectivity of novel CRF1 antagonists [REFS-1, REFS-2]. The well-characterized binding affinity (Ki = 1.0 nM) and high selectivity (>1000-fold for CRF1 over CRF2) provide a robust standard for interpreting results from new chemical entities .

Pharmacokinetic & Drug Metabolism Studies

(R)-Crinecerfont can be utilized as an analytical standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying Crinecerfont levels in biological matrices (e.g., plasma, tissue) from preclinical pharmacokinetic (PK) or toxicokinetic (TK) studies . This is essential for determining key PK parameters, understanding drug disposition, and establishing exposure-response relationships in animal models of CAH or stress-related disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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